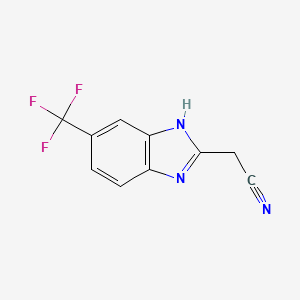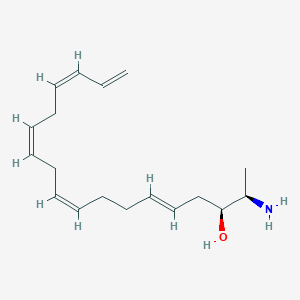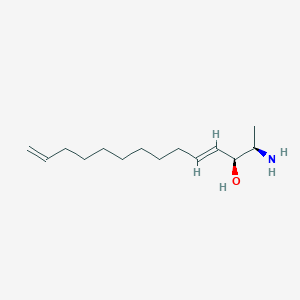![molecular formula C21H21ClN4O2 B3034317 4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[(4-nitrophenyl)methyl]piperidine CAS No. 156336-87-7](/img/structure/B3034317.png)
4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[(4-nitrophenyl)methyl]piperidine
Descripción general
Descripción
4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[(4-nitrophenyl)methyl]piperidine is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties and biological activities . This compound, in particular, features a pyrazole ring substituted with a 4-chlorophenyl group and a piperidine ring substituted with a 4-nitrophenylmethyl group, making it a molecule of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[(4-nitrophenyl)methyl]piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Substitution with 4-Chlorophenyl Group: The pyrazole ring is then substituted with a 4-chlorophenyl group through electrophilic aromatic substitution or cross-coupling reactions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized by the reduction of pyridine or by cyclization of appropriate precursors.
Substitution with 4-Nitrophenylmethyl Group: The final step involves the substitution of the piperidine ring with a 4-nitrophenylmethyl group, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals .
Análisis De Reacciones Químicas
Types of Reactions
4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[(4-nitrophenyl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[(4-nitrophenyl)methyl]piperidine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[(4-nitrophenyl)methyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Shares the 4-chlorophenyl group but differs in the core structure and functional groups.
1-[(4-Nitrophenyl)methyl]-4-phenylpiperidine: Similar in having the piperidine ring substituted with a 4-nitrophenylmethyl group but lacks the pyrazole ring.
Uniqueness
4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[(4-nitrophenyl)methyl]piperidine is unique due to its combination of a pyrazole ring with a 4-chlorophenyl group and a piperidine ring with a 4-nitrophenylmethyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
IUPAC Name |
4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1-[(4-nitrophenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c22-18-5-3-16(4-6-18)20-13-21(24-23-20)17-9-11-25(12-10-17)14-15-1-7-19(8-2-15)26(27)28/h1-8,13,17H,9-12,14H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBSWSHIWDZTNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



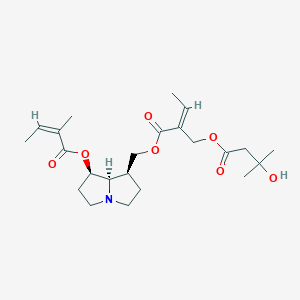
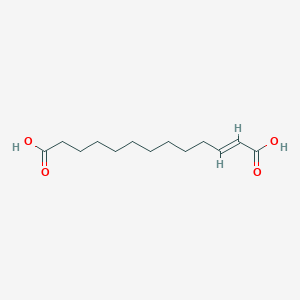
![3-[(3,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B3034239.png)

![2-amino-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B3034247.png)
![12-hydroxy-19-(4-hydroxy-3-methylbut-2-enyl)-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaene-14,18-dione](/img/structure/B3034248.png)


![[(E)-1-(4-methoxyphenyl)ethylideneamino]thiourea](/img/structure/B3034252.png)
